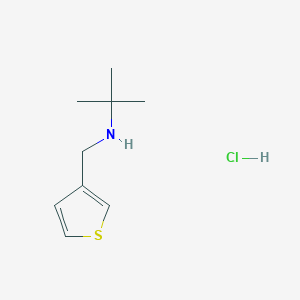

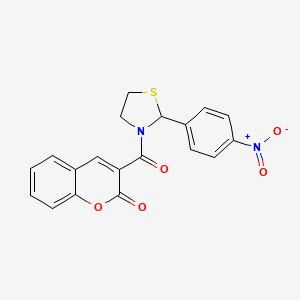

![molecular formula C6H3ClF2N4 B2711338 7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1340394-63-9](/img/structure/B2711338.png)

7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

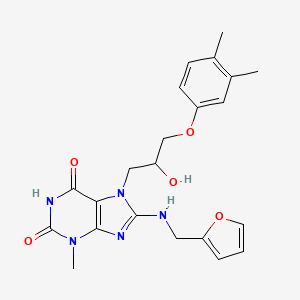

“7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine” is a unique heterocyclic compound with the CAS Number: 1340394-63-9 . It has a molecular weight of 204.57 . The compound is typically stored at 4°C and is available in powder form .

Synthesis Analysis

The synthesis of triazolo[1,5-a]pyrimidines, including “this compound”, can be achieved through a process related to the Biginelli-like reaction . This involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C6H3ClF2N4/c7-4-1-3(5(8)9)12-6-10-2-11-13(4)6/h1-2H,(H,10,11,12) . The InChI key is HONZECMATDXJIJ-UHFFFAOYSA-N .Applications De Recherche Scientifique

Crystal Structures and Supramolecular Assemblies

Researchers have analyzed the crystal structures of various derivatives of [1,2,4]-triazolo-[1,5-a]pyrimidine, highlighting the importance of intermolecular interactions such as hydrogen bonds, π···π, and C–H···X interactions in determining the arrangement of molecules in the crystal lattice. These structural insights are crucial for understanding the reactivity and potential applications of these compounds in material science and supramolecular chemistry (Boechat et al., 2014).

Synthetic Applications and Chemical Reactivity

The synthesis and diversification of triazolo[1,5-a]pyrimidines have been explored, revealing their susceptibility to ring isomerization and their utility as versatile synthetic intermediates. These properties make them valuable for creating a wide array of chemical entities, which could be utilized in the development of new materials, catalysts, or pharmaceuticals (Tang et al., 2014).

Potential Anticancer and Antimicrobial Agents

Some derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have been studied for their potential anticancer and antimicrobial activities. These compounds exhibit promising inhibitory effects on the growth of cancer cell lines, showcasing the therapeutic potential of triazolo[1,5-a]pyrimidine derivatives in oncology and infection control (Hafez & El-Gazzar, 2009).

Pharmacological Mechanisms and SAR

The structural activity relationships (SAR) and unique mechanisms of action of triazolo[1,5-a]pyrimidines as anticancer agents have been elucidated, demonstrating their ability to inhibit tubulin binding and overcome multidrug resistance. These findings provide a foundation for the development of novel anticancer drugs with improved efficacy and resistance profiles (Zhang et al., 2007).

Overview of Synthetic and Medicinal Perspectives

Mécanisme D'action

Target of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, are known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .

Mode of Action

It’s known that [1,2,4]triazolo[1,5-a]pyrimidine derivatives can interact with their targets and cause significant changes .

Biochemical Pathways

It’s known that [1,2,4]triazolo[1,5-a]pyrimidine derivatives can inhibit the erk signaling pathway .

Result of Action

It’s known that [1,2,4]triazolo[1,5-a]pyrimidine derivatives can inhibit the growth and colony formation of certain cells .

Propriétés

IUPAC Name |

7-chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2N4/c7-4-1-3(5(8)9)12-6-10-2-11-13(4)6/h1-2,5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOBRAHBVJGIGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=NC=N2)N=C1C(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

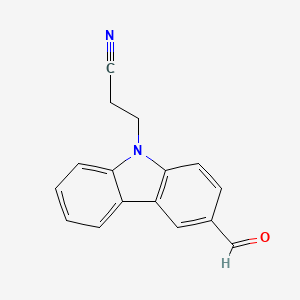

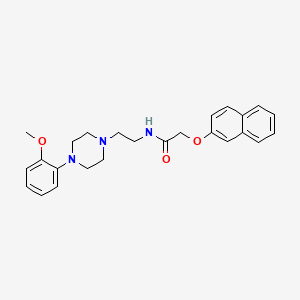

![(1R,2S)-2-{[(1-ethynylcyclohexyl)amino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2711256.png)

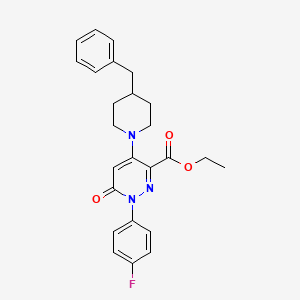

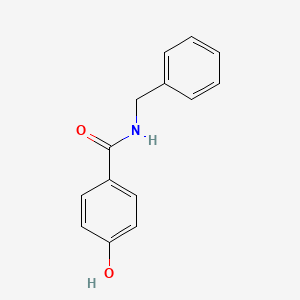

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2711259.png)

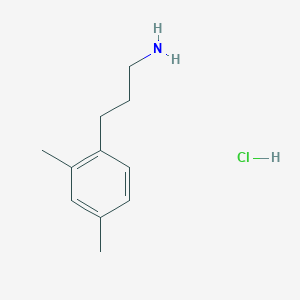

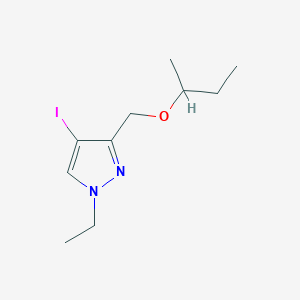

![(cyclohexylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2711270.png)

![2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2711278.png)